molecular formula C14H12N2S2 B14722715 Ethanedithioamide, N,N'-diphenyl- CAS No. 6244-74-2

Ethanedithioamide, N,N'-diphenyl-

Cat. No.: B14722715
CAS No.: 6244-74-2
M. Wt: 272.4 g/mol
InChI Key: MGSYJQOVDPNHSC-UHFFFAOYSA-N
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Description

Ethanedithioamide, N,N’-diphenyl- is an organic compound with the molecular formula C14H12N2S2 It is known for its unique structure, which includes two phenyl groups attached to a central ethane backbone with dithioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanedithioamide, N,N’-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide, followed by oxidation. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Ethanedithioamide, N,N’-diphenyl- often involves large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanedithioamide, N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanedithioamide, N,N’-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanedithioamide, N,N’-diphenyl- exerts its effects involves interactions with various molecular targets. The dithioamide groups can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The phenyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethanedithioamide, N,N’-dimethyl-: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.

    Dithiooxamide: Lacks the phenyl groups, making it less lipophilic and altering its reactivity.

    Thioacetamide: Contains a single thioamide group, leading to distinct chemical behavior.

Uniqueness

Ethanedithioamide, N,N’-diphenyl- is unique due to its combination of phenyl and dithioamide groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

6244-74-2

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

N,N'-diphenylethanedithioamide

InChI

InChI=1S/C14H12N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)

InChI Key

MGSYJQOVDPNHSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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